molecular formula C7H6N2O2 B2779812 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid CAS No. 1354706-46-9

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B2779812
CAS RN: 1354706-46-9
M. Wt: 150.137
InChI Key: KPMSHBWJXMSMDG-UHFFFAOYSA-N
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Description

“2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O2 . It has a molecular weight of 150.13 . The compound is also known as “2- (4- (cyclopropylmethoxy)-1H-pyrazol-1-yl)acetic acid” and "2- (1H-pyrazol-1-yl)acetic acid" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 342.9±22.0 °C at 760 mmHg . The flash point is 161.2±22.3 °C .

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, including compounds structurally related to "2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid," have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical methods indicate high inhibition efficiency, with adsorption on the mild steel surface following the Langmuir adsorption isotherm. These compounds behave as mixed-type inhibitors, enhancing the corrosion resistance of mild steel in environments like hydrochloric acid solutions through both physical and chemical adsorption mechanisms (Lgaz et al., 2018; Lgaz et al., 2020).

Chemical Synthesis and Reactivity

In the field of organic synthesis, compounds related to "this compound" are utilized as precursors in the synthesis of novel organic compounds. For example, divergent cyclizations of related acetic acids with formyl and acetyl electrophiles have been explored, yielding a variety of interesting bicyclic heterocycles. This reactivity showcases the compound's versatility as a building block in synthetic chemistry (Smyth et al., 2007).

Fluorescent Sensing

A novel pyrazoline derivative, structurally related to "this compound," has been developed as a highly selective “turn on” fluorescent sensor for zinc ions. This compound demonstrates high selectivity and low detection limits for Zn2+ ions, forming a 1:1 complex with Zn2+ and exhibiting significant fluorescent enhancement. Such compounds are valuable in environmental and biological sensing applications (Gong et al., 2011).

Catalysis

Compounds similar to "this compound" have been used in catalysis. For example, Cu(II) complexes with related ligands have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their potential in green chemistry and industrial processes (Xie et al., 2014).

Safety and Hazards

The safety data sheet for “2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

properties

IUPAC Name

2-(4-ethynylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSHBWJXMSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354706-46-9
Record name 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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